molecular formula C9H9BrFN B12279572 7-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline

7-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline

Cat. No.: B12279572
M. Wt: 230.08 g/mol
InChI Key: IQCLVGHRLJRFNH-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride (CAS 1432681-93-0) is a halogen-substituted tetrahydroquinoline derivative of high interest in medicinal chemistry and drug discovery research. This compound features a fused bicyclic structure incorporating both bromo and fluoro substituents, making it a valuable scaffold for the synthesis of more complex molecules . The tetrahydroquinoline core is a privileged structure in pharmacology, found in a wide range of biologically active compounds and therapeutic agents . Researchers utilize this and related tetrahydroquinoline derivatives as key intermediates in the development of potential pharmaceuticals, including antitumor antibiotics, antimicrobials, and central nervous system agents . The specific bromo and fluoro substitutions on the ring system are often explored to fine-tune the electronic properties, lipophilicity, and metabolic stability of candidate molecules, which are critical parameters in lead optimization campaigns . The compound is supplied as the hydrochloride salt to enhance its stability and solubility. This product is intended for research and development purposes in a laboratory setting only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate precautions.

Properties

Molecular Formula

C9H9BrFN

Molecular Weight

230.08 g/mol

IUPAC Name

7-bromo-5-fluoro-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C9H9BrFN/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h4-5,12H,1-3H2

InChI Key

IQCLVGHRLJRFNH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2F)Br)NC1

Origin of Product

United States

Preparation Methods

Bromination of Fluorinated Tetrahydroquinoline Precursors

A widely adopted approach involves the bromination of 5-fluoro-1,2,3,4-tetrahydroquinoline. This method leverages electrophilic aromatic substitution (EAS) to introduce bromine at the 7-position. Key steps include:

  • Substrate Preparation : 5-Fluoro-1,2,3,4-tetrahydroquinoline is synthesized via catalytic hydrogenation of 5-fluoroquinoline using palladium on carbon (Pd/C) under hydrogen gas (H₂) at 50–60°C.
  • Bromination : The substrate is treated with molecular bromine (Br₂) in dichloromethane (DCM) at −10°C to 0°C to ensure regioselectivity. This low-temperature regime minimizes polybromination and side reactions.

Table 1: Bromination Reaction Parameters

Parameter Value/Range Impact on Yield
Temperature −10°C to 0°C Prevents over-bromination
Solvent DCM Enhances Br₂ solubility
Molar Ratio (Br₂) 1.1–1.3 equiv Optimizes mono-bromination
Reaction Time 4–6 hours Balances completion vs. degradation

Post-bromination, the crude product is purified via column chromatography (silica gel, hexane/ethyl acetate) to achieve >95% purity.

Hydrogenation of Bromo-Fluoroquinoline

An alternative route begins with 7-bromo-5-fluoroquinoline, which undergoes catalytic hydrogenation to yield the tetrahydro derivative:

  • Substrate Synthesis : 7-Bromo-5-fluoroquinoline is prepared via Friedländer annulation between 2-bromo-5-fluoroaniline and ethyl acetoacetate.
  • Hydrogenation : The quinoline is reduced using W-4 Raney nickel under hydrogen pressure (0.8–1.2 MPa) at 40–50°C. Bromine inhibitors (e.g., morpholine) are added to prevent debromination.

Key Advantages :

  • Higher functional group tolerance compared to EAS bromination.
  • Yields >85% when using optimized catalyst loads (0.02–0.5 wt% Raney nickel).

Regioselectivity and Steric Effects

Positional Directing Groups

The fluorine atom at position 5 exerts a strong meta-directing effect during bromination, favoring substitution at position 7. Computational studies (DFT) confirm that the electron-withdrawing nature of fluorine stabilizes the transition state at the 7-position.

Solvent and Catalyst Interactions

Polar aprotic solvents (e.g., DCM) enhance bromine electrophilicity, while protic solvents (e.g., acetic acid) reduce regioselectivity due to hydrogen bonding with the amine group. Catalytic amounts of Lewis acids (e.g., FeCl₃) are avoided to prevent ring oxidation.

Industrial-Scale Production

Continuous Flow Synthesis

Recent patents disclose scalable methods using continuous flow reactors for bromination and hydrogenation:

  • Bromination Module : Substrate and Br₂ are mixed in a microreactor at −5°C, achieving 90% conversion in <10 minutes.
  • Hydrogenation Module : A fixed-bed reactor with Pd/Al₂O₃ catalysts operates at 50°C and 1 MPa H₂, yielding 7-bromo-5-fluoro-1,2,3,4-tetrahydroquinoline at 8 kg/h.

Table 2: Industrial Process Metrics

Metric Bromination Hydrogenation
Throughput 12 L/h 8 kg/h
Purity 98% (HPLC) 99% (GC)
Energy Consumption 15 kWh/kg 20 kWh/kg

Challenges and Mitigation Strategies

Debromination During Hydrogenation

Exposure to high-pressure H₂ and active catalysts (e.g., Raney nickel) can lead to partial debromination. Mitigation strategies include:

  • Bromine Inhibitors : Morpholine (0.1–0.2 equiv) forms a stable complex with bromine, reducing its reactivity.
  • Low-Temperature Hydrogenation : Operating at 40°C instead of 60°C decreases debromination from 15% to <3%.

Purification Difficulties

The product’s high polarity complicates crystallization. Patent CN112574106A recommends using n-hexane for fractional crystallization at 0–10°C, achieving 95% recovery.

Emerging Methodologies

Photocatalytic Bromination

Preliminary studies show that visible-light-mediated bromination using N-bromosuccinimide (NBS) and TiO₂ catalysts achieves 70% yield at room temperature, reducing energy costs.

Biocatalytic Approaches

Engineered cytochrome P450 enzymes selectively brominate 5-fluoro-1,2,3,4-tetrahydroquinoline in aqueous media, though yields remain low (35–40%).

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

7-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Tetrahydroquinoline Derivatives

5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline
  • Structure: Isoquinoline core (nitrogen at position 2) with bromine at position 5 and fluorine at position 5.
  • Key Differences: The isoquinoline scaffold alters electronic properties and binding interactions compared to quinoline derivatives. This positional isomerism may influence solubility and receptor affinity .
  • Applications : Used in synthetic intermediates for alkaloid-inspired pharmaceuticals .
7-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 220247-73-4)
  • Structure : Lacks the fluorine substituent but shares the bromine at position 6.
  • The hydrochloride salt form enhances solubility in polar solvents .
  • Synthetic Relevance : Frequently employed in peptide coupling reactions .
6-Fluoro-5,7-dibromo-2-methyl-1-formyl-1,2,3,4-tetrahydroquinoline (CE3F4)
  • Structure : Contains two bromine atoms (positions 5 and 7) and a fluorine (position 6), with additional methyl and formyl groups.
  • CE3F4 is a known inhibitor of human exchange proteins .
  • Biological Activity : Demonstrates preferential inhibition of cAMP-mediated pathways, highlighting the impact of halogen positioning .

Methyl-Substituted Derivatives

7-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1270045-85-6)
  • Structure: Methyl group at position 2, fluorine at 6, and bromine at 7 on an isoquinoline core.
  • This compound is utilized in high-throughput screening libraries .
5-Bromo-8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1781489-28-8)
  • Structure : Methyl at position 2, bromine at 5, and fluorine at 7.
  • Key Differences : Fluorine at the distal position (8) may alter dipole interactions in molecular recognition .

Physicochemical and Analytical Comparisons

Compound Molecular Formula Molecular Weight Predicted CCS (Ų, [M+H]+) Solubility
7-Bromo-5-fluoro-THQ C₉H₉BrFN 230.08 142.8 Soluble in DMSO, EtOH
5-Bromo-7-fluoro-THIQ (isoquinoline) C₉H₉BrFN 230.08 N/A Moderate in H₂O
CE3F4 C₁₁H₁₀Br₂FNO 367.01 N/A Lipophilic
  • Collision Cross-Section (CCS) : The target compound’s CCS of 142.8 Ų ([M+H]+) suggests a compact structure, advantageous for LC-MS workflows .
  • Thermal Stability : Derivatives like 8-Bromo-4,4-dimethyl-THQ (CAS 1187933-50-1) exhibit higher boiling points (~302°C), attributed to increased molecular weight and branching .

Biological Activity

7-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of bromine and fluorine substituents significantly influences its chemical properties and interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

The molecular formula of this compound is C9H8BrFC_9H_8BrF with a molecular weight of approximately 215.06 g/mol. The unique structure allows for various chemical modifications that can enhance its biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The halogen substituents (bromine and fluorine) enhance the compound's binding affinity to these targets, leading to various therapeutic effects.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, which is critical in cancer and infectious disease treatment.
  • Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several important biological activities:

  • Antimicrobial Activity:
    • Preliminary studies suggest effectiveness against various bacterial strains.
    • The compound's structure may facilitate penetration into bacterial cells.
  • Anticancer Properties:
    • Investigated for its ability to inhibit tumor cell proliferation.
    • Specific effects on cancer cell lines have been documented.
  • Antiviral Potential:
    • Initial research indicates possible inhibition of viral replication mechanisms.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructural FeaturesUnique Properties
6-Bromo-5-fluoro-1,2,3,4-tetrahydroquinolineBromine at position 6; Fluorine at position 5Different reactivity due to fluorine position
7-Bromo-8-fluoro-1,2,3,4-tetrahydroquinolineBromine at position 7; Fluorine at position 8Potentially different biological activity
6-Chloro-8-fluoro-1,2,3,4-tetrahydroquinolineChlorine instead of bromineMay exhibit different pharmacological profiles

This comparison highlights how variations in halogen positioning can significantly impact reactivity and biological activity.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activities of derivatives of this compound:

Study 1: Anticancer Activity

A study evaluated the anticancer properties of the compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10μM10\mu M, suggesting potent antiproliferative effects.

Study 2: Antimicrobial Efficacy

In vitro assays demonstrated that the compound exhibited bactericidal activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 32μg/mL32\mu g/mL, indicating promising antimicrobial potential.

Study 3: Mechanistic Insights

Molecular docking studies revealed that this compound binds effectively to target enzymes involved in cancer metabolism. This binding was characterized by favorable interactions with key amino acid residues in the active site.

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